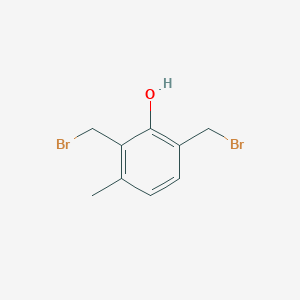
2,6-Bis(bromomethyl)-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(bromomethyl)-3-methylphenol: is an organic compound belonging to the family of bisphenols. It is characterized by the presence of two bromomethyl groups attached to the benzene ring at the 2 and 6 positions, and a methyl group at the 3 position. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(bromomethyl)-3-methylphenol typically involves the bromination of 3-methylphenol (m-cresol) using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic positions. The general reaction scheme is as follows:
-
Bromination with Bromine:
- Reactants: 3-methylphenol, bromine
- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
- Conditions: Room temperature, under inert atmosphere
- Reaction: [ \text{C}_7\text{H}_8\text{O} + 2\text{Br}_2 \rightarrow \text{C}9\text{H}{10}\text{Br}_2\text{O} + 2\text{HBr} ]
-
Bromination with N-Bromosuccinimide (NBS):
- Reactants: 3-methylphenol, NBS
- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
- Conditions: Room temperature, under inert atmosphere
- Reaction: [ \text{C}_7\text{H}_8\text{O} + 2\text{NBS} \rightarrow \text{C}9\text{H}{10}\text{Br}_2\text{O} + 2\text{succinimide} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The product is then purified through distillation or recrystallization to obtain high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(bromomethyl)-3-methylphenol undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution:
- Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
- Conditions: Aqueous or alcoholic medium, reflux
- Products: 2,6-Bis(hydroxymethyl)-3-methylphenol
-
Oxidation:
- Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Conditions: Acidic or neutral medium
- Products: 2,6-Bis(formyl)-3-methylphenol
-
Reduction:
- Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Conditions: Anhydrous solvent, room temperature
- Products: 2,6-Bis(methyl)-3-methylphenol
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, KOH, reflux
Oxidation: KMnO4, CrO3, acidic or neutral medium
Reduction: LiAlH4, NaBH4, anhydrous solvent
Major Products:
Nucleophilic Substitution: 2,6-Bis(hydroxymethyl)-3-methylphenol
Oxidation: 2,6-Bis(formyl)-3-methylphenol
Reduction: 2,6-Bis(methyl)-3-methylphenol
Scientific Research Applications
Chemistry: 2,6-Bis(bromomethyl)-3-methylphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated phenols on cellular processes. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Derivatives of this compound have shown promising activity against various bacterial strains.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also utilized as a flame retardant in various materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(bromomethyl)-3-methylphenol involves its interaction with nucleophiles, leading to the formation of substitution products. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions, amines, and thiols. The compound’s reactivity is attributed to the electron-withdrawing effect of the bromine atoms, which makes the benzylic carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
- 2,6-Bis(bromomethyl)phenol
- 2,6-Bis(bromomethyl)naphthalene
- 2,6-Bis(bromomethyl)pyridine
Comparison: 2,6-Bis(bromomethyl)-3-methylphenol is unique due to the presence of the methyl group at the 3 position, which influences its reactivity and physical properties. Compared to 2,6-Bis(bromomethyl)phenol, the methyl group in this compound provides steric hindrance, affecting the compound’s reactivity in nucleophilic substitution reactions. Additionally, the presence of the methyl group can impact the compound’s solubility and melting point.
Properties
CAS No. |
116061-06-4 |
|---|---|
Molecular Formula |
C9H10Br2O |
Molecular Weight |
293.98 g/mol |
IUPAC Name |
2,6-bis(bromomethyl)-3-methylphenol |
InChI |
InChI=1S/C9H10Br2O/c1-6-2-3-7(4-10)9(12)8(6)5-11/h2-3,12H,4-5H2,1H3 |
InChI Key |
ISNCRQDYTNRGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CBr)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)
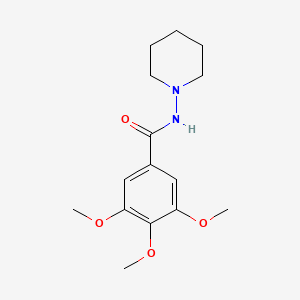

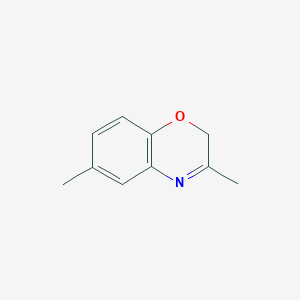
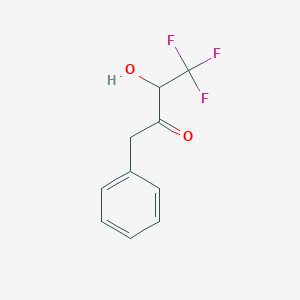
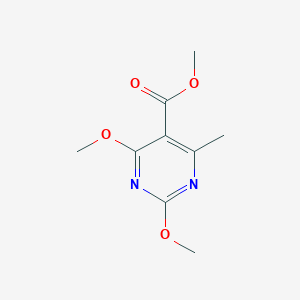
![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
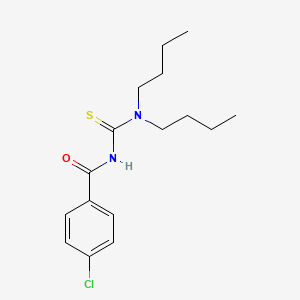
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
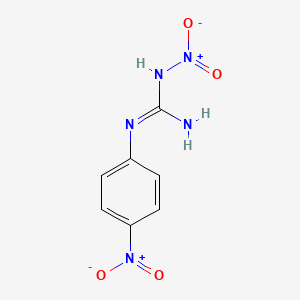
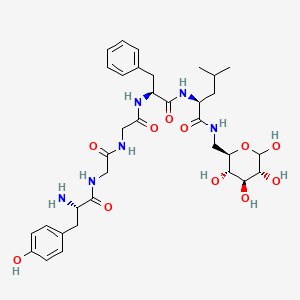
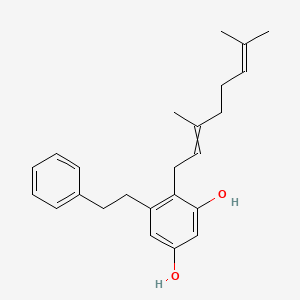
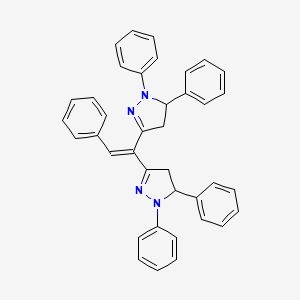
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
